Zinterol Hydrochloride

説明

特性

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNUBJDWJFOMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37000-20-7 (Parent) | |

| Record name | Zinterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701000591 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38241-28-0, 79561-61-8 | |

| Record name | Zinterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079561618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZINTEROL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38241-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569D41K4F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zinterol Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinterol (B47285) hydrochloride is a potent and selective β2-adrenoceptor agonist.[1][2] In the complex landscape of cardiac physiology, where β1-adrenoceptors have traditionally been viewed as the primary mediators of inotropic and chronotropic responses, the role of β2-adrenoceptor stimulation is a subject of ongoing investigation. This technical guide provides a comprehensive overview of the mechanism of action of Zinterol hydrochloride in cardiac myocytes, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the intricate signaling pathways involved.

Core Mechanism of Action: β2-Adrenoceptor-cAMP-PKA Signaling Cascade

This compound exerts its effects on cardiac myocytes primarily through the activation of β2-adrenergic receptors, leading to the stimulation of the canonical adenylyl cyclase (AC) pathway. This culminates in the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA).[3] PKA, in turn, phosphorylates a number of key intracellular proteins that regulate cardiac contractility and relaxation.

A pivotal study on human atrial myocardium demonstrated that Zinterol-mediated activation of β2-adrenoceptors leads to cAMP-dependent phosphorylation of proteins, resulting in both positive inotropic (increased contractility) and lusitropic (enhanced relaxation) effects.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the action of this compound in cardiac tissue.

| Parameter | Value | Species/Tissue | Notes | Reference |

| Inotropic Effect (EC50) | 3 nM | Human Atrial Strips | Positive inotropic effect. | [3] |

| Lusitropic Effect (EC50) | 2 nM | Human Atrial Strips | Reduction of t1/2 of relaxation. | [3] |

| Adenylyl Cyclase Stimulation (EC50) | 30 nM | Human Atrial Homogenates | Intrinsic activity of 0.75 relative to (-)-isoprenaline. | [3] |

| ICa Increase (EC50) | 2.2 nM | Not Specified | Concentration-dependent increase in L-type calcium current. | [1][2] |

| β2-Adrenoceptor Affinity | Higher than for β1AR | Human Atrial Membranes | Binding reduced by GTPγS, indicating G-protein coupling. | [3] |

Signaling Pathway Visualization

The following diagram illustrates the primary signaling pathway activated by this compound in cardiac myocytes.

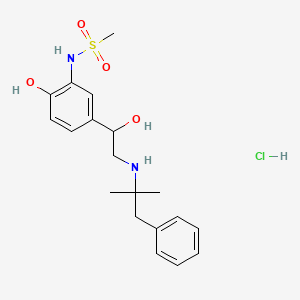

Caption: this compound Signaling Pathway in Cardiac Myocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of Zinterol.

Isolated Paced Atrial Strip Preparation for Inotropic and Lusitropic Effects

-

Tissue Source: Human right atrial appendages were obtained from patients without advanced heart failure undergoing open heart surgery.[3]

-

Preparation: Atrial strips were dissected and mounted in organ baths containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Stimulation: The strips were electrically stimulated at a frequency of 1 Hz.[3]

-

Drug Administration: Cumulative concentration-response curves to Zinterol were generated. To delineate the receptor subtype involved, experiments were repeated in the presence of the β1-selective antagonist CGP 20712A (300 nM) or the β2-selective antagonist ICI 118551 (50 nM).[3]

-

Data Acquisition: Contractile force (inotropic effect) and the time to half relaxation (t1/2, lusitropic effect) were measured.[3]

Adenylyl Cyclase Activity Assay

-

Tissue Preparation: Homogenates and membrane particles were prepared from human atrial tissue.[3]

-

Assay Conditions: The assay mixture contained tissue membranes, [α-32P]ATP, an ATP-regenerating system, and other necessary co-factors in a buffered solution.

-

Drug Incubation: The reaction was initiated by the addition of the tissue preparation to the assay mixture containing various concentrations of Zinterol, with or without antagonists (CGP 20712A or ICI 118551).[3]

-

Quantification: The reaction was stopped, and the amount of [32P]cAMP produced was quantified by sequential column chromatography.

-

Data Analysis: EC50 and intrinsic activity values were determined from the concentration-response curves.[3]

Radioligand Binding Assays

-

Ligand: (-)-[125I]cyanopindolol was used to label β-adrenoceptors in membrane preparations.[3]

-

Competition Binding: Competition experiments were performed by incubating the membranes with the radioligand and increasing concentrations of Zinterol.

-

Receptor Subtype Differentiation: To differentiate between β1 and β2 adrenoceptors, experiments were conducted in the presence of selective antagonists.

-

G-Protein Coupling: The effect of GTPγS (10 µM) on Zinterol binding was assessed to determine G-protein coupling. A decrease in agonist binding affinity in the presence of GTPγS is indicative of G-protein-coupled receptor activation.[3]

Protein Phosphorylation Analysis

-

Tissue Treatment: Atrial strips were treated with Zinterol or the non-selective β-agonist (-)-isoprenaline.[3]

-

Protein Extraction: Proteins were extracted from the treated tissues.

-

Phosphoprotein Analysis: The phosphorylation status of specific proteins, such as phospholamban, was determined, often using techniques like Western blotting with phospho-specific antibodies or by measuring the incorporation of 32P from [γ-32P]ATP. The specific phosphorylation at serine residues was also confirmed.[3]

Electrophysiological Effects

This compound has been shown to increase the L-type calcium current (ICa) in a concentration-dependent manner, with an EC50 of 2.2 nM.[1][2] This effect is consistent with the PKA-mediated phosphorylation of L-type calcium channels, as depicted in the signaling pathway diagram. The increased influx of calcium during the action potential contributes to the positive inotropic effect of Zinterol. However, it is important to note that in some animal models, high doses of Zinterol have been associated with ventricular arrhythmias, highlighting the complex electrophysiological consequences of potent β2-adrenoceptor stimulation.[1][2]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing the effects of a β2-agonist like Zinterol in cardiac tissue.

Caption: General Experimental Workflow for Zinterol Characterization.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the specific roles of β2-adrenoceptor signaling in cardiac myocytes. Its mechanism of action is centered on the activation of the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to the phosphorylation of key regulatory proteins that enhance both cardiac contractility and relaxation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to understand and modulate cardiac function through the β2-adrenergic system. Further research is warranted to fully elucidate the potential therapeutic applications and safety profile of selective β2-agonists in various cardiovascular diseases.

References

Zinterol Hydrochloride: A Technical Guide to its β2-Adrenoceptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the β2-adrenoceptor selectivity profile of Zinterol Hydrochloride. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Selectivity Profile

Table 1: Functional Potency of this compound

| Parameter | Tissue/Cell Type | Value | Selective Antagonist Blockade | Reference |

| EC50 (Positive Inotropic Effect) | Human Atrial Strips | 3 nM | ICI 118551 (β2 antagonist) blocked the effect, reducing the EC50 to 1 µM. CGP 20712A (β1 antagonist) had no effect. | [1] |

| EC50 (Lusitropic Effect - Relaxation) | Human Atrial Strips | 2 nM | ICI 118551 (β2 antagonist) blocked the effect, reducing the EC50 to 1 µM. CGP 20712A (β1 antagonist) had no effect. | [1] |

| EC50 (Adenylyl Cyclase Stimulation) | Human Atrial Membranes | 30 nM | ICI 118551 (β2 antagonist) surmountably antagonized the effect. CGP 20712A (β1 antagonist) had no effect. | [1] |

| Intrinsic Activity (Adenylyl Cyclase) | Human Atrial Membranes | 0.75 (relative to Isoprenaline) | - | [1] |

Table 2: Receptor Binding Characteristics of this compound

| Parameter | Receptor Subtype | Observation | Reference |

| Binding Affinity | β1-Adrenoceptor | Lower affinity | [1] |

| Binding Affinity | β2-Adrenoceptor | Higher affinity | [1] |

| GTPγS Sensitivity | β1-Adrenoceptor Binding | Not reduced | [1] |

| GTPγS Sensitivity | β2-Adrenoceptor Binding | Reduced, indicating efficient G-protein coupling | [1] |

Signaling Pathways of Zinterol-Activated β2-Adrenoceptors

Activation of the β2-adrenoceptor by this compound initiates a cascade of intracellular signaling events. Canonically, this involves the coupling to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). However, evidence suggests that the β2-adrenoceptor, upon agonist binding, can also couple to the inhibitory G-protein (Gi). This dual coupling can lead to more complex downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK).

The activation of ERK can be initiated through both PKA-dependent and PKA-independent (via Gi) pathways, leading to downstream effects on gene transcription and cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used in the selectivity profiling of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for β1- and β2-adrenoceptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane Preparations: Cell membranes from stable cell lines expressing either human β1- or β2-adrenoceptors (e.g., CHO or HEK293 cells).

-

Radioligand: A non-selective β-adrenoceptor antagonist radioligand, such as [3H]-CGP 12177 or [125I]-Cyanopindolol.

-

This compound: A range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, non-selective β-adrenoceptor antagonist (e.g., 10 µM Propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), a fixed concentration of the radioligand (at or below its Kd), and varying concentrations of this compound. For total binding wells, no Zinterol is added. For non-specific binding wells, a high concentration of a non-labeled antagonist is added.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the logarithm of the Zinterol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a functional measure of its agonistic activity at β2-adrenoceptors.

Materials:

-

Cells: A cell line stably expressing the human β2-adrenoceptor (e.g., CHO-K1).

-

This compound: A range of concentrations.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Cell Culture Medium and Buffers.

-

cAMP Detection Kit: Commercially available kits based on technologies such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.

-

Plate Reader: Compatible with the chosen detection technology.

Procedure:

-

Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and pre-incubate the cells with a buffer containing a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels as a function of the logarithm of the Zinterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Zinterol that produces 50% of the maximal response. To confirm β2-adrenoceptor selectivity, parallel experiments can be conducted in the presence of selective β1 (e.g., CGP 20712A) and β2 (e.g., ICI 118551) antagonists.

This guide provides a comprehensive overview of the β2-adrenoceptor selectivity of this compound, supported by quantitative data, detailed signaling pathways, and robust experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

Zinterol Hydrochloride: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

Introduction: Zinterol Hydrochloride is a potent and selective β2-adrenoceptor agonist, recognized for its utility in pharmacological research to investigate the roles of the β2-adrenergic system.[1] Its ability to stimulate this specific receptor subtype makes it a valuable tool in studies related to cardiovascular function, respiratory conditions, and metabolic processes. This technical guide provides an in-depth overview of its chemical properties, a proposed synthetic pathway, standard experimental protocols for its characterization, and its primary mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the hydrochloride salt form of Zinterol, which generally offers enhanced water solubility and stability for research applications.[2] It is a synthetic compound belonging to the phenylethanolamine class.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | [3] |

| Molecular Formula | C₁₉H₂₇ClN₂O₄S | [3] |

| Molecular Weight | 414.95 g/mol | [4][5] |

| CAS Number | 38241-28-0 | [1][5] |

| Synonyms | MJ 9184-1, Zinterol HCl, NSC-284704 | [3][4] |

| Physical Form | Powder | [1] |

| Solubility | Soluble in DMSO (≥15 mg/mL) | [5] |

| Purity | ≥98% (by HPLC) | [1] |

Synthesis of this compound

Proposed Synthetic Workflow:

The synthesis begins with a protected 4-hydroxyacetophenone, which undergoes bromination, followed by substitution with the required amine. A subsequent reduction of the ketone to a secondary alcohol, deprotection, and final conversion to the hydrochloride salt yields this compound.

Caption: A proposed multi-step workflow for the chemical synthesis of this compound.

Experimental Protocols for Characterization

Following synthesis, the identity, purity, and structure of this compound must be confirmed using standard analytical techniques.

3.1 Purity and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., Zorbax SB-Aq, 4.6 x 50 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically effective.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 273 nm.[2]

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture).

-

Create a series of dilutions to establish a calibration curve.

-

Inject a standard volume (e.g., 10 µL) of the sample and standards into the HPLC system.

-

The purity is determined by the area percentage of the principal peak relative to the total area of all observed peaks.

-

3.2 Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

¹H-NMR Analysis: The proton NMR spectrum should confirm the presence of aromatic protons, the characteristic signals for the ethanolamine (B43304) side chain, and the protons from the N-substituted t-butyl-phenethyl group and the methanesulfonamide (B31651) methyl group.

-

¹³C-NMR Analysis: The carbon NMR spectrum should show the correct number of carbon signals corresponding to the molecule's structure, including distinct peaks for the aromatic carbons, the carbons of the side chain, and the aliphatic carbons of the substituent groups.

3.3 Molecular Weight Confirmation by Mass Spectrometry

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

-

Procedure:

-

A dilute solution of the sample is infused into the ESI source.

-

Operate in positive ion mode.

-

The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the Zinterol free base (C₁₉H₂₆N₂O₄S), which has a calculated mass of approximately 379.17 m/z.

-

Mechanism of Action and Signaling Pathways

Zinterol is a selective agonist for the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade primarily through the Gs protein pathway.

Primary Signaling Pathway (Gs-cAMP): Upon binding, Zinterol induces a conformational change in the β2-adrenoceptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to the final physiological response, such as smooth muscle relaxation in the bronchioles or increased contractility in cardiac muscle.[6]

Alternative Signaling Pathways: Research also suggests that in certain cell types, β-adrenoceptors, including the β2 subtype, can couple to Gi proteins.[8] This can lead to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of Erk1/2.[8]

Caption: Primary and alternative signaling pathways activated by Zinterol via the β2-adrenoceptor.

References

- 1. ジンテロール 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zinterol | C19H26N2O4S | CID 37990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological characterization of beta2-adrenergic agonist enantiomers: zilpaterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Selective β2 Agonist: A Technical History of Zinterol

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery, history, and pharmacological profile of Zinterol (also known as MJ-9184), a potent and selective β2-adrenoceptor agonist. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey of Zinterol, from its synthesis to its characterization as a selective bronchodilator.

Introduction: The Quest for β2-Adrenergic Selectivity

The development of β-adrenergic agonists in the mid-20th century revolutionized the treatment of bronchoconstriction in conditions such as asthma. Initial non-selective agonists, like isoprenaline, while effective bronchodilators, were fraught with cardiovascular side effects due to their stimulation of β1-adrenergic receptors in the heart. This necessitated the search for second-generation agonists with a preferential affinity for the β2-adrenergic receptors located in the bronchial smooth muscle. Zinterol emerged from this research as a promising candidate with significant β2 selectivity.

Discovery and Synthesis

Pharmacological Profile: Establishing β2-Adrenergic Selectivity

Early pharmacological studies were crucial in elucidating the selective action of Zinterol. An initial in vivo study in anesthetized cats demonstrated that Zinterol (MJ-9184-1) was approximately half as potent as the non-selective β-agonist (-)-isoprenaline in reducing pulmonary resistance (a β2-mediated effect) and depressing skeletal muscle contractility (a β2-mediated effect). In contrast, it was only one-seventh as potent in its chronotropic effects on the heart (a primarily β1-mediated effect), providing the first indications of its β2-selective nature[1].

Subsequent in vitro studies provided more quantitative evidence of this selectivity.

Quantitative Analysis of Receptor Binding and Functional Potency

To provide a clear comparison of Zinterol's activity at β-adrenergic receptor subtypes, the following tables summarize key quantitative data from various studies.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| pKb | β2 | 8.3 | Not Specified | [2] |

| β1 | <5.7 | Not Specified | [2] | |

| EC50 | β2 (Adenylyl Cyclase Activation) | 30 nM | Human Atrium | [3] |

| EC50 | β2 (ICa Increase) | 2.2 nM | Frog Ventricular Myocytes | [4] |

Table 1: In Vitro Receptor Affinity and Potency of Zinterol

| Endpoint | Zinterol | Isoprenaline | Species/Model | Finding | Reference |

| Pulmonary Resistance | ~0.5x | 1x | Anesthetized Cats | Zinterol is a potent bronchodilator. | [1] |

| Heart Rate (Chronotropic Effect) | ~0.14x | 1x | Anesthetized Cats | Zinterol has significantly less cardiac stimulant activity. | [1] |

Table 2: In Vivo Comparative Potency of Zinterol and Isoprenaline

Mechanism of Action and Signaling Pathways

Zinterol exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a well-defined signaling cascade.

Upon binding of Zinterol to the β2-adrenergic receptor, the associated stimulatory G-protein (Gs) is activated. The alpha subunit of the Gs protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation. Studies have confirmed that Zinterol's effects are mediated through this cAMP-dependent pathway[3].

Key Experimental Protocols

The characterization of Zinterol relied on a series of well-established pharmacological assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

References

Pharmacological Classification of Zinterol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinterol (B47285) Hydrochloride is a potent and selective beta-2 adrenoceptor agonist utilized primarily in pharmacological research to investigate the roles and signaling pathways of the beta-2 adrenergic receptor (β2-AR). Its high affinity and selectivity for the β2-AR make it a valuable tool for elucidating physiological and pathological processes regulated by this receptor subtype, such as bronchodilation and cardiac function. This technical guide provides a comprehensive overview of the pharmacological classification of Zinterol Hydrochloride, including its mechanism of action, receptor affinity, and functional effects, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Pharmacological Classification

This compound is classified as a direct-acting sympathomimetic amine with high selectivity for the beta-2 adrenergic receptor.[1][2] As a β2-AR agonist, it mimics the effects of endogenous catecholamines like epinephrine (B1671497) at this specific receptor subtype.

Mechanism of Action

The pharmacological effects of this compound are mediated through its binding to and activation of the β2-AR, a G-protein coupled receptor (GPCR). This interaction initiates a well-defined intracellular signaling cascade.

Signaling Pathway

Upon binding of Zinterol, the β2-AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gs alpha subunit (Gαs) dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, resulting in the final physiological response.[1][5]

In cardiac myocytes, for instance, PKA-mediated phosphorylation of proteins such as phospholamban, troponin I, and C-protein contributes to increased contractility (inotropic effect) and enhanced relaxation (lusitropic effect).[1]

Quantitative Pharmacological Data

| Parameter | Value | Tissue/Cell Type | Reference |

| EC50 (Positive Inotropic Effect) | 3 nM | Human Atrium | [1] |

| EC50 (Positive Lusitropic Effect) | 2 nM | Human Atrium | [1] |

| EC50 (Adenylyl Cyclase Stimulation) | 30 nM | Human Atrium | [1] |

| EC50 (Increase in ICa) | 2.2 nM | Cardiac Myocytes | [2] |

| Intrinsic Activity (vs. Isoprenaline) | 0.75 | Human Atrium | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of β2-adrenergic agonists like this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing β1- or β2-adrenergic receptors.

-

Radioligand (e.g., [125I]-Iodocyanopindolol).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptors in a lysis buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and varying concentrations of this compound to the membrane preparation.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of Zinterol that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Materials:

-

Whole cells expressing β2-adrenergic receptors (e.g., HEK293 cells).

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Culture cells to an appropriate confluency in multi-well plates.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Zinterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

Concluding Remarks

This compound is a well-characterized, potent, and selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the activation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway. The quantitative data available robustly supports its classification and utility in delineating the physiological and cellular functions mediated by the β2-adrenoceptor. The experimental protocols outlined provide a framework for the continued investigation of this and other adrenergic compounds.

References

- 1. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Characterization of agonist stimulation of cAMP-dependent protein kinase and G protein-coupled receptor kinase phosphorylation of the beta2-adrenergic receptor using phosphoserine-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinterol Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

Zinterol (B47285) Hydrochloride is a potent and selective beta-2 adrenergic receptor (β2AR) agonist known for its bronchodilatory properties. This document provides an in-depth technical overview of Zinterol Hydrochloride, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for essential in vitro assays are provided to facilitate further research and development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of Zinterol. Its chemical properties are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₉H₂₇ClN₂O₄S | [1][2] |

| Molecular Weight | 414.9 g/mol | [1][2][3] |

| IUPAC Name | N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride | [1] |

| CAS Number | 38241-28-0 | [1][2][3] |

| Synonyms | Zinterol HCl, MJ 9184-1, NSC-284704 | [1] |

Mechanism of Action

This compound is a selective agonist for the beta-2 adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. Its primary mechanism of action involves the activation of downstream signaling pathways upon binding to the β2AR.

Canonical Gs-cAMP Signaling Pathway

The classical signaling pathway initiated by Zinterol involves the coupling of the β2AR to the stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response, such as smooth muscle relaxation in the bronchi.

Non-Canonical Gi and MAPK/ERK Signaling

Recent studies have indicated that β2AR agonists, including Zinterol, can also engage in non-canonical signaling. This involves coupling to the inhibitory G protein (Gi), which can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK. This pathway is distinct from the Gs-cAMP pathway and may contribute to other cellular effects of Zinterol.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various in vitro studies.

| Parameter | Value | Experimental System | Citation(s) |

| EC₅₀ (Inotropic) | 3 nM | Isolated human atrial strips | |

| EC₅₀ (Lusitropic) | 2 nM | Isolated human atrial strips | |

| EC₅₀ (Adenylyl Cyclase) | 30 nM | Human atrial tissue homogenates | |

| EC₅₀ (Ica) | 2.2 nM | Cardiac myocytes | |

| pEC₅₀ (cAMP) | 8.5 | CHO-K1 cells expressing human β3-adrenoceptors | |

| pEC₅₀ (Erk1/2) | 10.9 | CHO-K1 cells expressing human β3-adrenoceptors | |

| pEC₅₀ (p38 MAPK) | 5.9 | CHO-K1 cells expressing human β3-adrenoceptors |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Radioligand Binding Assay for β2AR

This protocol describes a competitive binding assay to determine the affinity of this compound for the β2AR.

Materials:

-

Cell membranes expressing β2AR

-

Radioligand (e.g., ³H-CGP12177)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., high concentration of a non-labeled β-agonist like isoproterenol)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound or buffer (for total binding) or non-specific binding control.

-

Incubate at 37°C for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This protocol measures the ability of this compound to stimulate adenylyl cyclase activity.

Materials:

-

Cell membranes or whole cells expressing β2AR

-

This compound

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP standard

-

cAMP detection kit (e.g., ELISA or HTRF-based)

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate cell membranes or whole cells with a phosphodiesterase inhibitor.

-

Add varying concentrations of this compound and incubate for a short period.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate at 37°C for a defined time.

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

Measure the amount of cAMP produced using a suitable detection kit, following the manufacturer's instructions.

-

Generate a standard curve using the cAMP standard.

-

Plot the amount of cAMP produced against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Western Blot for ERK1/2 and p38 Phosphorylation

This protocol is for detecting the phosphorylation of ERK1/2 and p38 MAPK in response to this compound treatment.

Materials:

-

Cultured cells expressing β2AR

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to desired confluency.

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.

Conclusion

This compound is a valuable pharmacological tool for studying β2AR signaling. Its ability to selectively activate the receptor and modulate both canonical and non-canonical pathways makes it a compound of interest for therapeutic applications and basic research. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the properties and potential applications of this compound.

References

- 1. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinterol Hydrochloride: A Comprehensive Technical Guide on its Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Zinterol (B47285) Hydrochloride, a potent and selective β2-adrenoceptor agonist. The information contained herein is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Introduction to Zinterol Hydrochloride

This compound is a chemical compound with the empirical formula C₁₉H₂₇ClN₂O₄S and a molecular weight of 414.95 g/mol .[1] It is recognized for its selective agonist activity at the β2-adrenergic receptor, making it a valuable tool in pharmacological research.[2][3] Understanding its solubility in various solvents is critical for designing and executing in vitro and in vivo studies, as well as for formulation development.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and therapeutic efficacy. The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | ≥15 mg/mL | Not specified |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | With ultrasonic assistance |

| Water | 1 mg/mL | With warming |

Data compiled from publicly available sources.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research. The following are detailed methodologies for two common solubility assays.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound powder

-

Selected solvents (e.g., DMSO, water, ethanol, methanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Kinetic Solubility Assessment using a 96-Well Plate Format

This high-throughput method is suitable for early-stage drug discovery to assess the kinetic solubility of a compound from a DMSO stock solution.[4][5][6][7][8]

Materials:

-

This compound (10 mM stock solution in DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well filter plates

-

96-well collection plates

-

Plate shaker

-

Plate reader (UV-Vis or nephelometer)

-

Multichannel pipettes

Procedure:

-

Compound Dispensing: Dispense a small volume (e.g., 2 µL) of the 10 mM this compound DMSO stock solution into the wells of a 96-well filter plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations (e.g., in a serial dilution).

-

Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., room temperature) on a plate shaker for a defined period (e.g., 1.5-2 hours).[6]

-

Filtration: Place the filter plate on top of a collection plate and centrifuge to separate the dissolved compound from any precipitate.

-

Analysis: Determine the concentration of the dissolved this compound in the filtrate using a plate reader. For UV-Vis analysis, a standard curve of the compound in the assay buffer containing the same percentage of DMSO should be prepared.

-

Solubility Determination: The kinetic solubility is the highest concentration at which no precipitation is observed.

Signaling Pathway of Zinterol

As a β2-adrenergic receptor agonist, Zinterol initiates a well-characterized signaling cascade upon binding to its receptor. This pathway plays a crucial role in various physiological responses.

Caption: Zinterol-mediated β2-adrenergic signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the solubility of a test compound.

Caption: General workflow for solubility determination.

References

- 1. This compound | C19H27ClN2O4S | CID 37989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

Stability of Zinterol Hydrochloride in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for assessing the stability of zinterol (B47285) hydrochloride in aqueous solutions. Due to the limited publicly available stability data for zinterol hydrochloride, this document serves as a detailed roadmap for establishing a robust stability-testing program. The methodologies and protocols described herein are based on established principles of pharmaceutical stability analysis and are designed to meet regulatory expectations.

Introduction to this compound and the Importance of Stability Testing

This compound, chemically known as N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide hydrochloride, is a potent and selective β2-adrenoceptor agonist.[1] As with any pharmaceutical agent intended for aqueous formulation, a thorough understanding of its stability profile is critical for the development of a safe, effective, and reliable drug product. Stability testing is essential to determine the shelf life, identify potential degradation products, and ensure that the drug product maintains its quality, potency, and purity over time under various environmental conditions.[2][3]

Potential Degradation Pathways of this compound

The chemical structure of this compound contains several functional groups susceptible to degradation, particularly in an aqueous environment. The 2-hydroxyphenyl group, being a catechol-like moiety, is prone to oxidation. The secondary alcohol and the secondary amine in the ethanolamine (B43304) side chain can also be involved in degradation reactions.

A hypothetical degradation pathway for this compound is illustrated below. This pathway considers oxidation of the catechol-like ring, which is a common degradation route for molecules with this feature, and potential reactions at the ethanolamine side chain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinterol Hydrochloride Enantiomers: A Deep Dive into Stereospecific Activity at the β2-Adrenergic Receptor

For Immediate Release

This technical guide provides a comprehensive analysis of Zinterol Hydrochloride, a potent and selective β2-adrenoceptor agonist, with a specific focus on the differential activities of its enantiomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's pharmacology, outlines detailed experimental methodologies, and visualizes key signaling pathways.

This compound is a racemic mixture, and as is common with chiral drugs, its therapeutic activity is often stereospecific, with one enantiomer exhibiting significantly higher potency than the other. Understanding the distinct pharmacological profiles of the (R)- and (S)-enantiomers is crucial for optimizing drug design and therapeutic application.

Core Findings: Quantitative Analysis of Enantiomeric Activity

While comprehensive quantitative data directly comparing the specific activity of the individual enantiomers of this compound is not extensively available in the public domain, the established principles of stereopharmacology in β-adrenergic agonists strongly suggest that one enantiomer is predominantly responsible for the observed β2-adrenergic activity. For many related compounds, the (R)-enantiomer is the more active form (the eutomer).

The racemic mixture of Zinterol has been shown to be a potent β2-adrenoceptor agonist. The following table summarizes the known activity of racemic Zinterol, which is presumed to be primarily driven by the more active enantiomer.

| Parameter | Value (Racemic Zinterol) | Reference Tissue/System |

| EC₅₀ for ICa increase | 2.2 nM | Cardiac myocytes |

| EC₅₀ for positive inotropic effect | 3 nM | Human atrial strips |

| EC₅₀ for positive lusitropic effect | 2 nM | Human atrial strips |

| EC₅₀ for adenylyl cyclase stimulation | 30 nM | Human atrial homogenates |

Experimental Protocols

To facilitate further research and validation, this section details the methodologies for key experiments relevant to the characterization of Zinterol and its enantiomers.

Chiral Separation of Zinterol Enantiomers

The resolution of Zinterol enantiomers is a critical first step for individual pharmacological evaluation. A common approach involves chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Chiral HPLC Separation of Zinterol:

Caption: Workflow for the chiral separation of Zinterol enantiomers using HPLC.

Protocol:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is selected.

-

Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol (B145695) or isopropanol, is used. The ratio is optimized to achieve baseline separation.

-

Detection: A UV detector is used to monitor the elution of the enantiomers, typically at a wavelength where Zinterol exhibits strong absorbance.

-

Quantification: The peak areas of the separated enantiomers are integrated to determine their relative proportions and to collect fractions for further studies.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This assay determines the binding affinity (Ki) of each Zinterol enantiomer for the β2-adrenergic receptor.

Workflow for Radioligand Binding Assay:

Caption: Workflow for determining the binding affinity of Zinterol enantiomers.

Protocol:

-

Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]CGP-12177) and varying concentrations of the unlabeled Zinterol enantiomer.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the binding affinity (Ki).

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of each enantiomer to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic signaling pathway.

Workflow for Adenylyl Cyclase Assay:

Caption: Workflow for measuring adenylyl cyclase activity stimulated by Zinterol.

Protocol:

-

Reaction Setup: Cell membranes are incubated with ATP (the substrate for adenylyl cyclase) and varying concentrations of the Zinterol enantiomer.

-

Incubation: The reaction is allowed to proceed for a defined period at 37°C.

-

Termination: The reaction is stopped, typically by heat inactivation.

-

cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: The concentration of the enantiomer that produces 50% of the maximal response (EC₅₀) is determined.

Signaling Pathways

Zinterol, as a β2-adrenergic agonist, primarily exerts its effects through the Gs-protein coupled receptor pathway.

β2-Adrenergic Receptor Signaling Pathway

Caption: The canonical β2-adrenergic receptor signaling pathway initiated by Zinterol.

Upon binding of a Zinterol enantiomer to the β2-adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological response, such as smooth muscle relaxation.

In some cellular contexts, the β2-adrenergic receptor can also couple to Gi proteins, which inhibit adenylyl cyclase, providing a mechanism for signal modulation.

Conclusion

Methodological & Application

In Vitro Assay Protocols for Zinterol Hydrochloride: A β2-Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Zinterol (B47285) Hydrochloride, a potent and selective β2-adrenoceptor agonist. The described assays are fundamental for determining the potency and binding affinity of Zinterol Hydrochloride, offering valuable insights for drug discovery and development programs targeting the β2-adrenergic receptor.

Introduction

This compound is a selective agonist for the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family. Activation of the β2-adrenoceptor by an agonist like Zinterol initiates a signaling cascade involving the coupling to a stimulatory G protein (Gs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The resulting increase in intracellular cAMP concentration mediates various physiological responses. In vitro assays are crucial for quantifying the interaction of this compound with its target receptor and for characterizing its functional effect on the signaling pathway.

Data Presentation

The following table summarizes the quantitative data for this compound from in vitro assays.

| Parameter | Value | Assay Type | Cell Line/Tissue | Reference |

| EC50 | 2.2 nM | Calcium Influx (ICa) | Not Specified | [1] |

| EC50 | 3 nM | Positive Inotropic Effects | Human Atrial Strips | [2] |

| EC50 | 2 nM | Lusitropic Effects | Human Atrial Strips | [2] |

| EC50 | 30 nM | Adenylyl Cyclase Activity | Human Atrial Homogenates | [2] |

| EC50 | 0.054 nM | Not Specified | CHO Cells | [1] |

| KB | 5.2 ± 1.6 nM | Adenylate Cyclase Stimulation | Human Ventricular Myocardium | [3] |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. KB is the equilibrium dissociation constant of a competitive antagonist, determined here through the blockade of Zinterol-stimulated adenylate cyclase activity. This value can be considered an indicator of the affinity of Zinterol for the β2-adrenergic receptor in this functional assay.

Signaling Pathway

The activation of the β2-adrenergic receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP in a cell-based system.

Experimental Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1- and beta 2-adrenergic receptor-mediated adenylate cyclase stimulation in nonfailing and failing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinterol Hydrochloride: Application Notes and Protocols for Animal Model Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinterol (B47285) Hydrochloride is a potent and selective β2-adrenoceptor agonist utilized in animal model research to investigate the roles of the β2-adrenergic system in various physiological and pathological processes. Its primary mechanism of action involves the activation of β2-adrenergic receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade triggers a range of cellular responses, making Zinterol a valuable tool for studying the cardiovascular, respiratory, and central nervous systems.

These application notes provide detailed protocols for utilizing Zinterol Hydrochloride in common animal models to study its effects on cardiac function, behavior, and cellular signaling.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound.

Table 1: Cardiovascular Effects of this compound

| Parameter | Animal Model/Tissue | Concentration/Dose | Observed Effect | Reference |

| Positive Inotropic Effect (EC50) | Human Atrial Strips | 3 nM | Increased force of contraction | [1] |

| Positive Lusitropic Effect (EC50) | Human Atrial Strips | 2 nM | Increased rate of relaxation | [1] |

| Adenylyl Cyclase Stimulation (EC50) | Human Atrial Tissue | 30 nM | Increased adenylyl cyclase activity | [1] |

| Ventricular Arrhythmias | Heart Failure Rabbits | 2.5 µg/kg i.v. | Induction of premature ventricular complexes and ventricular tachycardia | [2] |

| Heart Rate and Blood Pressure | Heart Failure Rabbits | 2.5 µg/kg i.v. | No significant alteration | [2] |

Table 2: Behavioral and Neurochemical Effects of this compound in Rats

| Parameter | Animal Model | Dose | Observed Effect | Reference |

| Locomotor Activity | Rats | 0.3-10 mg/kg | Dose-dependent reduction | [3] |

| Differential-Reinforcement-of-Low-Rate (DRL) Schedule | Rats | 0.1-1 mg/kg | Decreased response rate, increased reinforcement rate | [3] |

| Norepinephrine Turnover | Rats | Not specified | Increased in cerebral cortex and hypothalamus (acute) | |

| β-adrenergic receptor density | Rats | 10 mg/kg i.p. (repeated) | Reduced in cerebral cortex and cerebellum | [3] |

Experimental Protocols

Induction of Cardiac Arrhythmias in an Anesthetized Rabbit Model

This protocol is adapted from general principles of inducing arrhythmias with beta-adrenergic agonists.

Objective: To induce and study cardiac arrhythmias following the administration of this compound in rabbits.

Materials:

-

This compound

-

Sterile Saline (0.9% NaCl)

-

Anesthetic (e.g., pentobarbital)

-

Heparin

-

ECG recording equipment

-

Intravenous (i.v.) catheters

-

Male New Zealand White rabbits

Procedure:

-

Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols.

-

Place the animal on a heating pad to maintain body temperature.

-

Insert an i.v. catheter into a marginal ear vein for drug administration and another for fluid administration if necessary.

-

Attach ECG electrodes to the limbs to monitor cardiac rhythm.

-

Allow the animal to stabilize for at least 30 minutes, and record a baseline ECG.

-

Prepare a stock solution of this compound in sterile saline. A common dose for arrhythmogenic effects is 2.5 µg/kg.[2]

-

Administer the this compound solution as an intravenous bolus.

-

Continuously monitor and record the ECG for the onset of arrhythmias, such as premature ventricular complexes (PVCs) and ventricular tachycardia (VT).

-

At the end of the experiment, euthanize the animal using an approved method.

Assessment of Locomotor Activity in Rats (Open Field Test)

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rats.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Open field arena (e.g., 42 x 42 x 42 cm)

-

Video tracking software

-

Male Sprague-Dawley rats

Procedure:

-

Habituate the rats to the testing room for at least 60 minutes before the experiment.

-

Prepare this compound solutions at desired concentrations (e.g., 0.3, 1, 3, 10 mg/kg) in the vehicle.[3]

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

After a predetermined pretreatment time (e.g., 30 minutes), gently place the rat in the center of the open field arena.

-

Record the animal's activity using the video tracking system for a set duration (e.g., 10-15 minutes).

-

Key parameters to measure include:

-

Total distance traveled

-

Time spent in the center versus the periphery of the arena

-

Rearing frequency

-

-

Between each trial, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.

-

Analyze the data to compare the locomotor activity between the Zinterol-treated and control groups.

Evaluation of Impulsivity using a Differential-Reinforcement-of-Low-Rate (DRL) Schedule in Rats

Objective: To assess the impact of this compound on response inhibition and timing behavior in rats.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Operant conditioning chambers equipped with levers and food pellet dispensers

-

Male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight.

Procedure:

-

Train the rats to press a lever for a food reward on a continuous reinforcement schedule.

-

Once the response is acquired, introduce the DRL schedule. A common schedule requires the rat to wait a specific interval (e.g., 20 seconds) between lever presses to receive a reward. A press before the interval elapses resets the timer without a reward.

-

Train the rats on the DRL schedule until they reach a stable baseline of performance.

-

On test days, administer this compound (e.g., 0.1, 0.3, 1 mg/kg, i.p.) or vehicle at a set time before the session.[3]

-

Place the rat in the operant chamber and run the DRL session for a fixed duration.

-

Record the following data:

-

Total number of responses

-

Number of reinforced responses

-

Efficiency (reinforced responses / total responses)

-

Inter-response time (IRT) distribution.

-

-

Analyze the data to determine if this compound alters the ability of the rats to withhold responses.

Measurement of Adenylyl Cyclase Activity in Myocardial Membranes

Objective: To determine the in vitro effect of this compound on adenylyl cyclase activity in cardiac tissue.

Materials:

-

This compound

-

Cardiac tissue (e.g., from rabbit or rat ventricles)

-

Homogenization buffer (e.g., Tris-HCl, EDTA)

-

Adenylyl cyclase assay kit (commercially available)

-

Spectrophotometer or luminometer

Procedure:

-

Membrane Preparation:

-

Excise the heart and isolate the desired cardiac tissue on ice.

-

Mince the tissue and homogenize it in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.

-

Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

-

-

Adenylyl Cyclase Assay:

-

In a microplate, add the prepared myocardial membranes to the assay buffer provided in the kit.

-

Add different concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin).

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and measure the amount of cAMP produced according to the kit's instructions (e.g., using a colorimetric or fluorescent method).

-

Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min) and plot a dose-response curve to determine the EC50 of Zinterol.

-

Visualizations

Caption: this compound signaling pathway.

References

- 1. Beta 2-adrenoceptor activation by zinterol causes protein phosphorylation, contractile effects and relaxant effects through a cAMP pathway in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of the beta-2 adrenergic agonist zinterol on DRL behavior and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Zinterol Hydrochloride: A Tool for Investigating Beta-Adrenergic Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zinterol (B47285) hydrochloride is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist. Its utility in research stems from its ability to specifically activate the β2-AR subtype, allowing for the elucidation of its downstream signaling pathways and physiological effects. This document provides detailed application notes and experimental protocols for the use of Zinterol hydrochloride in studying beta-adrenergic signaling, with a focus on both canonical and non-canonical pathways.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₆N₂O₄S·HCl |

| Molecular Weight | 414.95 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Pharmacological Profile of this compound

This compound exhibits high selectivity for the β2-adrenergic receptor. While comprehensive comparative binding affinity data (Ki) across all three beta-adrenoceptor subtypes is not extensively documented in a single study, the available literature consistently demonstrates its higher affinity and functional potency at the β2-AR compared to β1-AR and β3-AR.

Functional Potency of Zinterol

| Assay | Cell Line/Tissue | Receptor Target | Parameter | Value | Reference |

| Positive Inotropic and Lusitropic Effects | Human Right Atrial Appendage | β2-AR | EC₅₀ | 2-3 nM | [1] |

| Adenylyl Cyclase Stimulation | Human Right Atrial Appendage | β2-AR | EC₅₀ | 30 nM | [1] |

| cAMP Accumulation | CHO-K1 cells expressing human β3-AR | β3-AR | pEC₅₀ | 8.5 | [2] |

| ERK1/2 Phosphorylation | CHO-K1 cells expressing human β3-AR | β3-AR | pEC₅₀ | 10.9 | [2] |

| Extracellular Acidification Rate (ECAR) | CHO-K1 cells expressing human β3-AR | β3-AR | pEC₅₀ | 8.1 | [2] |

| Increase in ICa | Cardiac Myocytes | β2-AR | EC₅₀ | 2.2 nM | [3] |

Signaling Pathways Activated by this compound

Zinterol, as a β2-AR agonist, primarily activates the canonical Gs-adenylyl cyclase-cAMP-PKA pathway. However, evidence also suggests the involvement of non-canonical, G protein-independent pathways, such as the β-arrestin-mediated activation of the ERK/MAPK pathway.

Canonical Gs-cAMP Signaling Pathway